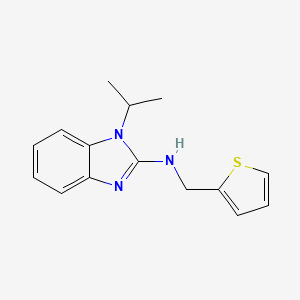
N-(4-fluorophenyl)-3-(4-isopropylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-3-(4-isopropylphenyl)acrylamide, also known as Fipronil, is a broad-spectrum insecticide that is commonly used in agriculture and veterinary medicine. It was first introduced in the market in 1993 and has since become one of the most widely used insecticides in the world due to its effectiveness against a wide range of pests.
Mécanisme D'action
N-(4-fluorophenyl)-3-(4-isopropylphenyl)acrylamide works by targeting the nervous system of insects, specifically by blocking the passage of chloride ions through the GABA receptor. This results in overstimulation of the nervous system, leading to paralysis and death of the insect.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity to mammals and birds, but it can be highly toxic to aquatic organisms such as fish and crustaceans. It has also been shown to have potential endocrine-disrupting effects in some species.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)-3-(4-isopropylphenyl)acrylamide has several advantages for use in laboratory experiments, including its broad-spectrum activity against a wide range of pests, its low mammalian toxicity, and its long residual activity. However, its potential endocrine-disrupting effects and toxicity to aquatic organisms may limit its use in certain experiments.
Orientations Futures
Future research on N-(4-fluorophenyl)-3-(4-isopropylphenyl)acrylamide could focus on developing new formulations that reduce its impact on non-target organisms, exploring its potential use in controlling the spread of other vector-borne diseases, and investigating its potential endocrine-disrupting effects in more detail. Additionally, research could focus on developing new insecticides that are more effective and have fewer environmental impacts than this compound.
Méthodes De Synthèse
N-(4-fluorophenyl)-3-(4-isopropylphenyl)acrylamide is synthesized through a multi-step process that involves the reaction of 4-chloro-2,6-dinitrobenzene with 4'-isopropylacetophenone to form 4'-isopropyl-2,6-dinitroacetophenone. This intermediate is then reacted with 4-fluoroaniline to form this compound.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-3-(4-isopropylphenyl)acrylamide has been extensively studied for its effectiveness against a wide range of pests, including ants, termites, cockroaches, and fleas. It has also been studied for its potential use in controlling the spread of mosquito-borne diseases such as malaria and dengue fever.
Propriétés
IUPAC Name |
(E)-N-(4-fluorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-13(2)15-6-3-14(4-7-15)5-12-18(21)20-17-10-8-16(19)9-11-17/h3-13H,1-2H3,(H,20,21)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAVPUMCZMHRKP-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5889123.png)
![cyclopropyl[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5889129.png)


![N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5889161.png)


![3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5889191.png)
![N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5889194.png)


![N'-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5889207.png)
